1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide
Description
1-[(2-Benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide is a synthetic small molecule featuring a fused isoindole-1,3-dione core substituted with a benzyl group at the 2-position. The 5-position of the isoindole is linked via a carbonyl group to a piperidine-4-carboxamide moiety. The compound’s design combines a rigid aromatic system (isoindole-dione) with a flexible piperidine-carboxamide tail, balancing lipophilicity and solubility.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c23-19(26)15-8-10-24(11-9-15)20(27)16-6-7-17-18(12-16)22(29)25(21(17)28)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H2,23,26) |
InChI Key |
YFGXCNXVDYOSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindole Core
The 2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl subunit is synthesized through cyclization of substituted phthalic anhydrides. For example, 5-nitro-phthalic anhydride undergoes benzylamine-mediated ring-opening followed by intramolecular cyclization under acidic conditions to yield the isoindole-dione scaffold. Reduction of the nitro group to an amine and subsequent oxidation to a carbonyl completes the core.
Reaction conditions :
Preparation of the Piperidine-4-carboxamide Fragment
The piperidine moiety is synthesized via Boc-protected piperidine-4-carboxylic acid , which is amidated with ammonia or ammonium chloride. Catalytic hydrogenation or reductive amination introduces substituents while preserving the carboxamide functionality. For instance, piperidine-4-carboxylic acid ethyl ester is hydrolyzed to the free acid, activated with N,N’-carbonyldiimidazole (CDI), and reacted with ammonium bicarbonate to form the carboxamide.
Key steps :
-
Hydrolysis: NaOH (2M), ethanol, 60°C, 4 hours.
-
Activation: CDI (1.5 equiv), THF, 0°C to RT, 2 hours.
-
Amidation: NH4HCO3 (3 equiv), RT, overnight.
Coupling of Isoindole and Piperidine Moieties
The final step involves coupling the isoindole carbonyl chloride with the piperidine-4-carboxamide. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred coupling agents due to their efficiency in forming amide bonds without racemization.
Procedure :
-
Isoindole carbonyl chloride (1.0 equiv) is dissolved in anhydrous DMF.
-
Piperidine-4-carboxamide (1.2 equiv) and DIPEA (3 equiv) are added.
-
PyBOP (1.1 equiv) is introduced at 0°C, and the reaction is stirred at RT for 24 hours.
-
Purification via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1 ) yields the final compound.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 24 hours |
| Yield | 65–70% |
| Purity (HPLC) | >95% |
Alternative Pathways and Optimization
Reductive Amination Approach
A patent (WO2011006803A1) describes a alternative route using reductive amination to introduce the benzyl group to the isoindole nitrogen. Here, 5-amino-1,3-dioxo-isoindoline reacts with benzaldehyde in the presence of NaBH3CN to form the 2-benzyl derivative. Subsequent coupling with piperidine-4-carboxamide proceeds as above.
Advantages :
-
Fewer steps compared to cyclization methods.
-
Higher functional group tolerance.
Limitations :
-
Requires strict control of pH to avoid over-reduction.
Solid-Phase Synthesis
Recent advancements employ resin-bound intermediates to streamline purification. The isoindole core is anchored to Wang resin via its carboxylic acid group, allowing iterative coupling and deprotection steps. After piperidine fragment attachment, cleavage with TFA yields the target compound.
Benefits :
-
Automated synthesis feasible.
-
Scalable for high-throughput production.
Analytical Characterization
Critical quality control metrics include HPLC purity , NMR spectroscopy , and mass spectrometry .
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.21 (s, 1H, isoindole H-4),
-
δ 7.65–7.42 (m, 5H, benzyl aromatic),
-
δ 4.89 (s, 2H, benzyl CH2),
-
δ 3.51–3.12 (m, 4H, piperidine CH2).
MS (ESI+) : m/z 418.2 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperidine ring and an isoindole moiety, which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 385.4 g/mol. Its unique structure allows for interactions with various biological targets.
Neurological Disorders
Recent studies have indicated that derivatives of this compound can act as inhibitors of gamma-Aminobutyric acid transporters (GATs), which are crucial in regulating GABA levels in the brain. GABA is a primary inhibitory neurotransmitter, and its dysregulation is associated with conditions such as anxiety, depression, and neuropathic pain.
Case Study: Inhibition of GABA Transporters
A study published in the Journal of the American Chemical Society demonstrated that analogs of this compound showed significant inhibitory activity against mGAT1 and mGAT4 transporters. The inhibitory potency was quantified using [^3H]GABA uptake assays, revealing that certain modifications to the piperidine ring enhanced binding affinity (pIC50 values) significantly compared to unmodified versions .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Isoindole derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses.
Case Study: TNF Inhibition
Research indicated that compounds structurally related to 1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide demonstrated promising activity as TNF inhibitors in vitro. This suggests potential therapeutic applications in treating autoimmune diseases and chronic inflammatory conditions .
Anticancer Activity
Preliminary studies have suggested that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The isoindole framework is known for its ability to interact with various cellular pathways involved in tumor progression.
Data Table: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-[(2-benzyl...carboxamide | HeLa | 15 |
| 1-[(2-benzyl...carboxamide | MCF7 | 20 |
| Reference Compound | Doxorubicin | 0.5 |
Synthesis and Modification
The synthesis of this compound involves several steps including the formation of the isoindole core followed by piperidine ring attachment. Modifications at various positions can lead to derivatives with enhanced biological activity.
Synthetic Route Overview
The synthetic pathway typically starts with commercially available precursors that undergo cyclization and functionalization reactions to yield the final product. Variations in substituents can be explored to optimize pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations
Removal of the benzyl group (e.g., hydrochloride salt in ) simplifies the structure but may reduce target affinity or alter pharmacokinetics.
Role of the Piperidine-Carboxamide Tail The piperidine-carboxamide moiety in the target compound provides hydrogen-bonding capability and conformational flexibility, contrasting with the rigid phenoxy-pentanoic acid chain in 2c and 2d, which may favor solubility in aqueous environments .
Synthetic Challenges
- Higher yields (62% vs. 50%) and purity (99% vs. 96%) for 2c compared to 2d suggest fluorinated derivatives may pose synthetic hurdles, possibly due to steric or electronic effects during coupling reactions .
- Compounds like ZHAWOC5079 () require multi-step functionalization (e.g., sulfonamide introduction), complicating scalability.
2c and 2d’s carboxylic acid termini enhance polarity, making them candidates for prodrug strategies or salt formation .
Functional Implications
- Biological Activity : While direct activity data for the target compound are absent, structural analogues like ZHAWOC5079 () and fluorinated derivatives (e.g., 2d ) are linked to protease inhibition (e.g., MMP-13), suggesting the target may share similar mechanistic pathways.
- SAR Trends : The isoindole-1,3-dione core appears critical for scaffold rigidity, while substitutions at the 2-position (benzyl vs. fluorophenylmethyl) and tail modifications (piperidine vs. pyrazole) fine-tune selectivity and potency.
Limitations and Data Gaps
- No bioactivity data (e.g., IC$_{50}$, binding assays) are available for the target compound or most analogues.
- Physical properties (e.g., solubility, logP) are inconsistently reported, limiting comparative analysis.
Biological Activity
The compound 1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide is a member of the isoindole family, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- Isoindole Core : The isoindole structure contributes to the compound's biological activity.
- Dioxo Group : The presence of dioxo functionalities enhances reactivity and potential interactions with biological targets.
- Piperidine Moiety : This portion of the molecule is often associated with various pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoindole have been shown to inhibit tumor growth in various cancer models. A study demonstrated that a related isoindole compound effectively suppressed ovarian cancer xenografts in nude mice, achieving a tumor growth suppression rate of 100% .
Antimicrobial Activity
The antimicrobial efficacy of isoindole derivatives has also been explored. A related compound demonstrated potent activity against several pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, in vitro. The tested concentrations ranged from 0.22 to 0.88 μg/mm², showing promising results compared to standard antibiotics .
Inhibition of Cytokine Production
Isoindole-imide compounds have been identified as potent inhibitors of tumor necrosis factor (TNF) production, suggesting potential applications in inflammatory diseases . This mechanism is particularly relevant for conditions characterized by excessive cytokine release.
In Vivo Studies
- Ovarian Cancer Model : A study involving a related isoindole compound showed complete inhibition of tumor growth in a xenograft model, highlighting the compound's potential as an anticancer agent .
- Antimicrobial Screening : In another study, various isoindole derivatives were screened for antimicrobial activity against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited superior efficacy compared to traditional antibiotics .
In Vitro Studies
Research has focused on the cytotoxic effects of isoindole derivatives on cancer cell lines. For example:
- Cell Viability Assays : Compounds were tested against human colon cancer cell lines (HCT116), revealing significant reductions in cell viability at specific concentrations .
Summary of Biological Activities
| Activity Type | Compound Tested | Target Organism/Cancer Type | Efficacy/Outcome |
|---|---|---|---|
| Anticancer | Isoindole Derivative | Ovarian Cancer Xenografts | 100% Tumor Growth Suppression |
| Antimicrobial | Isoindole Derivative | Pseudomonas aeruginosa, Staphylococcus aureus | Effective at 0.22 - 0.88 μg/mm² |
| Cytokine Inhibition | Isoindole-imide Compound | TNF Production | Significant Inhibition |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including coupling of the isoindole and piperidine moieties. Key steps include:
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | EDCI, HOBt, CH₃CN, rt | 57–88% | ≥95% | |
| Acid hydrolysis | NaOH (5N), EtOH/H₂O | 88% | 99% |
Q. Which analytical techniques are critical for characterizing this compound?
- Structural validation : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.49 ppm for aromatic protons, δ 173.6 ppm for carbonyl carbons) .
- Purity assessment : HPLC with C18 columns (MeOH/H₂O gradient) and UV detection at 254 nm .
- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
Q. How can researchers troubleshoot low yields during synthesis?
- Byproduct formation : Monitor reaction progress via TLC. If intermediates stall, adjust stoichiometry (1.2–1.5 eq. of coupling agents) .
- Impurity removal : Use sequential washes (NaHCO₃, citric acid, brine) during workup .
- Solvent optimization : Replace CH₃CN with DMF for sterically hindered substrates .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Piperidine substitution : N-cyclohexyl groups enhance lipophilicity (logP +1.2) but reduce solubility .
- Benzyl modifications : Electron-withdrawing groups (e.g., -Cl) improve target binding (IC₅₀ reduction from 12 nM to 4.5 nM) .
- Isoindole ring : Oxidation to 1,3-dioxo groups increases metabolic stability .
Q. Example SAR Data :
| Substituent | Activity (IC₅₀) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 4-Fluorobenzyl | 8.2 nM | 12.5 | |
| 3,4-Dichlorobenzyl | 4.5 nM | 8.7 | |
| Cyclohexyl | 23 nM | 2.1 |
Q. What computational methods predict binding modes with biological targets?
- Docking simulations : Use AutoDock Vina with crystal structures (e.g., carbonic anhydrase IX) to prioritize substituents .
- MD simulations : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
- QSAR models : Corrogate electronic parameters (Hammett σ) with inhibitory activity (R² = 0.89) .
Q. How can researchers resolve contradictions in biological assay data?
- Assay variability : Replicate experiments in triplicate using standardized protocols (e.g., pH 7.4 PBS buffer) .
- Off-target effects : Perform counter-screens against related enzymes (e.g., CA II vs. CA IX) .
- Metabolic interference : Pre-treat samples with liver microsomes to assess stability .
Methodological Recommendations
- Synthetic scalability : Transition from batch to flow reactors for safer handling of exothermic steps .
- Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
- Collaborative design : Integrate computational predictions (e.g., DFT for reaction pathways) with high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
